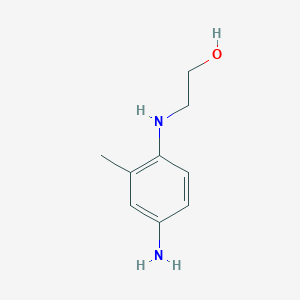

2-(4-Amino-2-methylanilino)ethan-1-ol

Description

Significance of Amino Alcohol Derivatives in Advanced Chemical Synthesis

Amino alcohol derivatives are a cornerstone of modern organic chemistry, valued for their dual functionality which allows for a wide range of chemical transformations. The presence of both an amine and a hydroxyl group within the same molecule provides a versatile platform for synthesizing more complex structures. researchgate.net These compounds are crucial intermediates in the production of a vast array of biologically active molecules and pharmaceuticals. nist.govchemimpex.com

One of the most significant applications of amino alcohols is in the field of asymmetric synthesis, where they often serve as chiral ligands or auxiliaries. Their ability to coordinate with metal centers can facilitate the stereoselective formation of new chemical bonds, a critical aspect in the synthesis of enantiomerically pure drugs. researchgate.net The hydrogen bonding capabilities of the hydroxyl group and the nucleophilicity of the amino group contribute to their efficacy in catalyzing various chemical reactions.

General Research Context for Substituted Anilinoethanol Compounds

Substituted anilinoethanol compounds, a class to which 2-(4-Amino-2-methylanilino)ethan-1-ol belongs, are recognized for their utility as intermediates in several industrial applications. They are frequently employed in the synthesis of dyes, polymers, and pharmaceutical agents. uni.lu The specific substituents on the aniline (B41778) ring can significantly modulate the compound's physical and chemical properties, such as its reactivity, solubility, and biological activity.

Research into substituted anilines often focuses on their role in medicinal chemistry. The aniline moiety is a common feature in many drug molecules, and modifications to the ring can fine-tune their pharmacological profiles. For instance, the position and nature of substituents can influence a molecule's ability to bind to specific biological targets.

A common synthetic route to N-substituted anilinoethanols involves the reaction of a substituted aniline with ethylene (B1197577) oxide. pearson.com This reaction opens the strained epoxide ring and introduces the hydroxyethyl (B10761427) group onto the nitrogen atom of the aniline.

While the specific compound this compound remains largely uncharacterized in scientific literature, its constituent parts suggest potential for future research. Based on the known reactivity of related compounds, it could theoretically be synthesized and investigated for applications in materials science or as a precursor in medicinal chemistry. However, without dedicated studies, its specific properties and potential uses remain speculative.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56331-22-7 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(4-amino-2-methylanilino)ethanol |

InChI |

InChI=1S/C9H14N2O/c1-7-6-8(10)2-3-9(7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 |

InChI Key |

JLEBZTSKNDQWIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Amino 2 Methylanilino Ethan 1 Ol and Analogues

Direct Synthetic Routes to 2-(4-Amino-2-methylanilino)ethan-1-ol

Direct synthetic routes offer an efficient means to produce the target compound, often by forming the key C-N bond and reducing a functional group in a concerted or tandem process. These methods are valued for their atom economy and reduced number of synthetic steps.

Reductive amination is a highly versatile and widely used method for the formation of amines. jocpr.commasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. jocpr.comnih.gov For the synthesis of this compound, a one-pot reductive amination of a nitroarene with an aldehyde represents a particularly efficient strategy. researchgate.netnih.govfrontiersin.org

This approach combines the synthesis of the primary amine from a nitro precursor with the formation of the secondary amine in a single catalytic process. frontiersin.org The reaction cascade involves the reduction of the nitro group of a starting material like 4-methyl-2-nitroaniline (B134579) to an amino group, which then condenses with a two-carbon aldehyde, such as glycolaldehyde. The resulting imine intermediate is subsequently reduced to form the final N-substituted ethanolamine (B43304) product.

A key advantage of this tandem reaction is that it circumvents the need to isolate the intermediate aniline (B41778), which can be sensitive or difficult to handle. nih.gov Various catalytic systems, often based on transition metals like palladium, nickel, or ruthenium, can be employed to facilitate both the hydrogenation of the nitro group and the reduction of the imine. jocpr.comnih.govnih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, minimizing side reactions such as the direct reduction of the aldehyde. dtu.dk

| Reactants | Key Intermediate | Reducing Agent/Catalyst | Product |

| 4-Methyl-2-nitroaniline | Imine from condensation of the corresponding aniline and glycolaldehyde | H₂ / Pd/C, NaBH₃CN, etc. masterorganicchemistry.comorganic-chemistry.org | This compound |

| 2-Methyl-p-phenylenediamine | Imine from condensation with glycolaldehyde | NaBH(OAc)₃, H₂ / Ni, etc. organic-chemistry.org | This compound |

Catalytic hydrogenation is a fundamental process in organic synthesis, particularly for the reduction of nitro groups to amines, a key step in the synthesis of many aromatic compounds. mt.com This method is directly applicable to the synthesis of this compound from its nitro precursor, N-(2-hydroxyethyl)-4-methyl-2-nitroaniline. avantorsciences.com

The process involves the treatment of the nitro-substituted anilinoethanol with hydrogen gas in the presence of a metal catalyst. mt.com Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. nih.gov The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) under controlled temperature and pressure.

The selective reduction of the nitro group in the presence of the aromatic ring and the hydroxyl group is generally high. rsc.org However, careful control of reaction conditions is necessary to prevent side reactions. For instance, intermediates like hydroxylamines can sometimes form, which may lead to the formation of azo or azoxy compounds, affecting the purity and yield of the final product. google.com The addition of catalytic amounts of specific promoters, such as vanadium compounds, has been shown to prevent the accumulation of these hydroxylamine (B1172632) intermediates, leading to a cleaner and faster reaction. google.com This method is a cornerstone for producing aromatic amino alcohols from readily available nitroaromatic starting materials. nih.gov

| Starting Material | Catalyst | Hydrogen Source | Key Transformation |

| N-(2-hydroxyethyl)-4-methyl-2-nitroaniline avantorsciences.com | Pd/C, Pt/C, Raney Ni nih.gov | H₂ gas | Reduction of nitro group to amino group |

| N-(2-hydroxyethyl)-4-methyl-2-nitroaniline avantorsciences.com | Pd/C nih.gov | Methanol (Transfer Hydrogenation) nih.gov | Reduction of nitro group to amino group |

Multi-Step Synthesis Strategies for this compound

Multi-step syntheses provide a robust and flexible approach, allowing for the construction of the target molecule from simpler, readily available precursors. libretexts.orglibretexts.org These strategies offer greater control over the introduction of various functional groups and are often necessary when direct routes are not feasible or result in low yields.

A common multi-step strategy involves the use of halogenated anilines as precursors. For instance, 2-bromo-4-methylaniline (B145976) can serve as a key starting material. The synthesis of this precursor can be achieved through the direct bromination of 4-methylaniline (p-toluidine). echemi.com The bromine atom serves as a versatile handle for subsequent C-N bond formation.

The core transformation in this pathway is typically a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The 2-bromo-4-methylaniline can be reacted with ethanolamine or a protected derivative to form the anilinoethanol structure. Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are particularly effective for this purpose, allowing the coupling of aryl halides with amines under relatively mild conditions.

Following the C-N bond formation, additional functional group transformations may be required. If the starting material was, for example, 2-bromo-4-methyl-1-nitrobenzene, the synthesis would involve the coupling reaction with ethanolamine followed by the reduction of the nitro group to the final amine, mirroring the final step of the direct hydrogenation route. This modular approach allows for the synthesis of a wide range of analogues by simply varying the starting aniline or the amino alcohol component. echemi.com

The formation of the anilinoethanol moiety is the central feature of these syntheses. Several classical and modern methods are available for constructing this N-aryl-β-amino alcohol structure.

One of the most direct methods is the reaction of an aniline with ethylene (B1197577) oxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine. The reaction is typically base-catalyzed and results in the formation of the N-(2-hydroxyethyl)aniline derivative.

Another common approach is the N-alkylation of an aniline with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. This is a standard nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.

For less reactive aryl amines or when milder conditions are required, copper-catalyzed Ullmann-type coupling reactions are highly effective. This method involves the reaction of an aryl halide (e.g., 2-bromo-4-methylaniline) with an amino alcohol in the presence of a copper(I) catalyst and a base. chemicalbook.com These reactions can often be performed under neat conditions (without a solvent), which simplifies the workup and purification process.

| Method | Aryl Source | Ethanolamine Source | Catalyst/Conditions | Reference |

| Epoxide Ring-Opening | 2-Methyl-p-phenylenediamine | Ethylene Oxide | Base catalysis | guidechem.com |

| Nucleophilic Substitution | 2-Methyl-p-phenylenediamine | 2-Chloroethanol | Heat, Base | guidechem.com |

| Ullmann-type Coupling | 2-Bromo-4-amino-1-methylbenzene | Ethanolamine | Cu(I) salt, Base (e.g., KOH) | chemicalbook.com |

| Buchwald-Hartwig Amination | 2-Bromo-4-amino-1-methylbenzene | Ethanolamine | Pd catalyst, Ligand, Base |

Stereoselective Synthetic Approaches to Chiral Analogues of this compound

While this compound itself is achiral, analogues bearing a substituent on the ethanol backbone possess a stereocenter, necessitating stereoselective synthetic methods for their preparation. Asymmetric synthesis is crucial in the pharmaceutical industry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. yale.edu

Several strategies can be employed to synthesize chiral anilinoethanol analogues enantioselectively:

Use of Chiral Pool Starting Materials: One approach is to start with a commercially available, enantiopure amino alcohol. For example, (R)- or (S)-2-amino-1-propanol could be coupled with an appropriate aniline precursor to yield a chiral analogue.

Asymmetric Reduction: A powerful method involves the asymmetric reduction of a prochiral ketone precursor, such as an α-(arylamino) ketone. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation with chiral transition metal catalysts (e.g., based on ruthenium, rhodium, or iridium) and chiral ligands. nih.gov

Chiral Auxiliaries: A substrate can be covalently bonded to a chiral auxiliary, which directs a subsequent stereoselective transformation. scielo.org.mx After the desired stereocenter is created, the auxiliary is removed. For example, an N-acyl derivative of a chiral oxazolidinone could be used to direct the stereoselective addition to form the C-O bond. scielo.org.mx

Organocatalysis: Chiral amines and other small organic molecules can act as catalysts to promote enantioselective reactions. For instance, a chiral phosphoric acid could catalyze the asymmetric ring-opening of an epoxide with an aniline, leading to an enantiomerically enriched anilinoethanol product. mdpi.com

These methods provide access to specific stereoisomers of analogues, which is essential for studying structure-activity relationships and developing enantiopure active pharmaceutical ingredients. nih.gov

Optimization of Synthetic Reaction Conditions for this compound

The synthesis of N-substituted aminoethanols, such as this compound, is often achieved through the N-alkylation of the corresponding aromatic amine. A key challenge in this synthesis is to control the selectivity of the reaction to favor the formation of the mono-N-alkylated product over the di-N-alkylated by-product. Research into the synthesis of the closely related compound, 2-(4-methylanilino)ethanol, provides valuable insights into the optimization of these reaction conditions. thieme-connect.de

A systematic study was conducted to evaluate the influence of various bases, solvents, and additives on the reaction between 4-methylaniline and 2-chloroethanol at room temperature. The primary goal was to identify conditions that would selectively yield the mono-N-alkylated product, 2-(4-methylanilino)ethanol, while suppressing the formation of the di-N-alkylated product. thieme-connect.de

The initial investigation focused on the choice of base and solvent. The reaction of 4-methylaniline with 2-chloroethanol was tested with both organic and inorganic bases in methanol.

Organic bases such as triethylamine (B128534) and N,N-diisopropylethylamine (DIPEA) resulted in moderate yields of the desired mono-N-alkylated product (27-34%) but also produced significant amounts of the di-N-alkylated by-product (35-38%). In contrast, common inorganic bases like sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), and potassium bicarbonate (KHCO₃) were found to be ineffective, leading to negligible product formation. thieme-connect.de

A significant breakthrough was achieved when a combination of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) was used in methanol. This specific combination dramatically improved both the conversion and the selectivity towards the mono-N-alkylated product. thieme-connect.de

Further screening of various solvents, including acetonitrile (B52724), acetone, dichloromethane, THF, toluene, 1,4-dioxane, DMF, DMSO, and NMP, revealed that methanol was the most effective solvent for this transformation. Reactions in other solvents were largely unsuccessful. The use of other alcoholic solvents like ethanol and isopropanol (B130326) led to a decrease in selectivity. thieme-connect.de

The following table summarizes the optimization of reaction conditions for the synthesis of 2-(4-methylanilino)ethanol, a structural analog of the target compound.

Reaction conditions: 4-methylaniline (1 equiv), 2-chloroethanol (3 equiv), base, and additive in the specified solvent at room temperature. ND = Not Detected. Data sourced from Sonawane, R. B., et al. (2019). thieme-connect.de

With the optimal base and solvent combination of K₂CO₃/Na₂CO₃ in methanol, further experiments were conducted to fine-tune the reaction conditions. Replacing Na₂CO₃ with other inorganic bases like NaHCO₃ and KHCO₃ resulted in a slight decrease in both conversion and selectivity. Similarly, when K₂CO₃ was substituted with triethylamine, cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), the selectivity towards the desired mono-N-alkylated product was diminished. thieme-connect.de

The stoichiometry of the reactants was also found to be a critical factor. When the amount of 2-chloroethanol was reduced from 3 equivalents to 1 or 2 equivalents, a significant drop in both conversion and selectivity was observed. This indicates that an excess of the alkylating agent is necessary to drive the reaction to completion and achieve high yields of the mono-N-alkylated product under these conditions. thieme-connect.de

The following table details the effect of various additives and changes in stoichiometry on the reaction outcome.

Reaction conditions: 4-methylaniline (1 equiv), 2-chloroethanol, base, and additive in methanol at room temperature. Data sourced from Sonawane, R. B., et al. (2019). thieme-connect.de

These findings collectively suggest that the optimal conditions for the selective mono-N-alkylation of anilines with 2-chloroethanol involve the use of a dual inorganic base system (K₂CO₃ and Na₂CO₃) in methanol with an excess of the alkylating agent. These optimized conditions are highly relevant for the synthesis of this compound and its analogues, providing a robust methodology for achieving high yields and selectivities.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Amino 2 Methylanilino Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 2-(4-Amino-2-methylanilino)ethan-1-ol would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information for assigning these protons to their respective positions in the structure.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Aromatic Protons | ||

| Data not available | -CH₂- (ethanol) | ||

| Data not available | -CH₂- (ethanol) | ||

| Data not available | -CH₃ (methyl) | ||

| Data not available | -NH₂ (amino) | ||

| Data not available | -NH- (anilino) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the number of unique carbon environments and their chemical nature (aliphatic vs. aromatic).

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Aromatic Carbons |

| Data not available | -CH₂- (ethanol) |

| Data not available | -CH₂- (ethanol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS would be used to determine the molecular weight of this compound by generating protonated molecular ions, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Measured m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical compounds from within a sample. For this compound, GC would be employed to assess its purity by separating it from any starting materials, byproducts, or degradation products. The retention time in the gas chromatogram would be a characteristic feature for this compound under specific chromatographic conditions.

Following separation by GC, the compound would be introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern is predictable to a certain extent based on the structure of the molecule.

Expected Fragmentation Pattern:

The structure of this compound contains several features that would influence its fragmentation in a mass spectrometer: an aromatic ring, primary and secondary amine groups, a hydroxyl group, and alkyl substituents. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is a common fragmentation pathway for amines and alcohols. libretexts.orgmiamioh.edu

A plausible fragmentation pattern would involve:

Loss of a hydrogen atom.

Loss of a methyl radical (CH₃•).

Cleavage of the ethanol (B145695) side chain.

Loss of a water molecule (H₂O) from the alcohol group. whitman.edu

Fissions of the bonds adjacent to the nitrogen atoms. libretexts.org

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion | Notes |

| [M]+ | [C₉H₁₄N₂O]+ | Molecular Ion |

| M-1 | [C₉H₁₃N₂O]+ | Loss of a hydrogen atom |

| M-15 | [C₈H₁₁N₂O]+ | Loss of a methyl group |

| M-18 | [C₉H₁₂N₂]+ | Loss of water |

| M-31 | [C₈H₁₁N₂]+ | Loss of •CH₂OH |

| M-45 | [C₇H₉N₂]+ | Loss of •CH₂CH₂OH |

This table is illustrative and based on general fragmentation rules. Actual m/z values would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds. The presence of hydrogen bonding can cause broadening of the O-H and N-H stretching bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Primary Amine) | Stretching (asymmetric & symmetric) | 3300-3500 | Medium, Two bands |

| N-H (Secondary Amine) | Stretching | 3300-3500 | Medium to Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |

| N-H (Amine) | Bending | 1550-1650 | Medium |

| C-N (Aromatic Amine) | Stretching | 1250-1360 | Strong |

| C-O (Primary Alcohol) | Stretching | 1000-1260 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 690-900 | Strong |

This table provides typical ranges for the expected functional groups. The exact wavenumbers and intensities would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The aromatic ring in this compound, substituted with amino and alkyl groups, constitutes the primary chromophore. The amino groups are strong auxochromes, which typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The electronic transitions expected are π → π* transitions associated with the aromatic system. The solvent used can also influence the λmax values.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~240 and ~290 | π → π |

| Hexane (B92381) | ~235 and ~285 | π → π |

These are estimated values based on the phenylenediamine chromophore. Experimental verification is necessary.

X-ray Diffraction Analysis for Solid-State Structure Determination

For a polycrystalline powder, powder XRD (PXRD) would yield a diffraction pattern that is characteristic of the crystalline phase of the compound. This can be used for phase identification and to assess the crystallinity of the sample. The crystal structure of related aromatic amines, such as m-phenylenediamine, has been determined by X-ray diffraction, revealing extensive hydrogen bonding networks. researchgate.net A similar network of intermolecular hydrogen bonds would be expected for this compound, influencing its solid-state properties.

Chromatographic Methods for Purification and Purity Assessment

Various chromatographic techniques are essential for the purification and purity assessment of this compound, which is a common intermediate in the synthesis of dyes. column-chromatography.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a primary tool for assessing the purity of such compounds. dmu.dkresearchgate.net A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. dmu.dk The purity would be determined by the peak area percentage of the main component in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. pwvas.org For a polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The spots can be visualized under UV light or with a staining agent.

Column Chromatography: For the purification of larger quantities, column chromatography is the method of choice. column-chromatography.com Similar to TLC, a silica gel stationary phase would be used, and the compound would be eluted with a suitable solvent system, collecting fractions and combining those containing the pure product.

Table 4: General Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water with buffer | UV Detector (at λmax) |

| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV light (254 nm) |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | TLC analysis of fractions |

The optimal conditions for each technique would require experimental development and optimization.

Mechanistic Investigations and Reactivity of 2 4 Amino 2 Methylanilino Ethan 1 Ol

Reaction Mechanisms Involving the Amino Group

The nitrogen atoms in 2-(4-Amino-2-methylanilino)ethan-1-ol, one a primary aromatic amine and the other a secondary anilino amine, exhibit distinct yet related reactivities. The availability of the lone pair of electrons on these nitrogen atoms governs their nucleophilic character and their propensity to undergo various electrophilic transformations.

Nucleophilic Reactivity of the Anilino Nitrogen

The secondary anilino nitrogen in this compound is nucleophilic due to the lone pair of electrons. However, its nucleophilicity is attenuated compared to a typical aliphatic secondary amine because the lone pair is delocalized into the aromatic ring through resonance. studymind.co.ukmsu.edu This delocalization reduces the availability of the electrons to attack an electrophile. Despite this, the anilino nitrogen can still participate in nucleophilic substitution and addition reactions, particularly with strong electrophiles.

One of the fundamental reactions showcasing the nucleophilicity of the anilino nitrogen is N-alkylation . This can occur via reaction with alkyl halides or through reductive amination. For instance, the reaction with an alkyl halide would proceed via an SN2 mechanism, where the anilino nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reactivity in such reactions is influenced by steric hindrance around the nitrogen and the nature of the alkylating agent.

Another significant reaction is N-acylation , which involves the reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. The resulting amide is generally more stable and less basic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. Studies on the N-acetylation of anilines with acetyl chloride have shown that the reaction can be efficiently carried out in the presence of a base to neutralize the liberated acid. researchgate.net

| Reaction Type | Reagent Example | Mechanism | Product Type |

| N-Alkylation | Alkyl Halide | SN2 | Tertiary Amine |

| N-Acylation | Acyl Chloride | Nucleophilic Addition-Elimination | Amide |

Electrophilic Transformations at the Amino Functionality

While the amino groups are primarily nucleophilic, they can undergo transformations where they are attacked by electrophiles. This is particularly relevant for the primary amino group. One such reaction is the formation of diazonium salts. Treatment of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. This reaction proceeds through a series of steps involving nitrosation of the amine to form an N-nitrosoamine, followed by tautomerization and dehydration. The resulting diazonium salt is a versatile intermediate in organic synthesis, allowing for the introduction of a wide range of functional groups onto the aromatic ring via Sandmeyer or related reactions.

Reaction Mechanisms Involving the Hydroxyl Group

The primary alcohol functionality in the ethanol (B145695) moiety of this compound is a site of significant reactivity, capable of undergoing both nucleophilic and redox reactions.

Alkylation and Acylation Pathways of the Ethanol Moiety

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can undergo O-alkylation to form ethers. This typically requires deprotonation of the hydroxyl group with a base to form a more potent nucleophile, the alkoxide, which then reacts with an alkyl halide.

Similarly, O-acylation of the hydroxyl group to form esters can be achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, which can either deprotonate the alcohol or activate the acylating agent.

A notable aspect of the reactivity of the hydroxyl group in this molecule is the potential for neighboring group participation (NGP). wikipedia.orgchem-station.comscribd.comdalalinstitute.com The hydroxyl group is situated in a position that allows it to act as an internal nucleophile. For instance, if the anilino nitrogen were to be derivatized with a group that enhances the electrophilicity of the adjacent carbon, or if an external electrophile were to react at a position that could be attacked by the hydroxyl oxygen, intramolecular cyclization could occur. A prime example is the acid-catalyzed dehydration of N-(2-hydroxyethyl)anilines, which can lead to the formation of morpholine (B109124) derivatives through an intramolecular cyclization process. google.comorganic-chemistry.orgchemrxiv.orgresearchgate.netnih.gov

| Reaction Type | Reagent Example | Conditions | Product Type |

| O-Alkylation | Alkyl Halide | Base | Ether |

| O-Acylation | Acyl Chloride | Base or Acid Catalyst | Ester |

| Intramolecular Cyclization | Acid Catalyst | Heat | Morpholine Derivative |

Oxidation and Reduction Chemistry of the Alcohol Functionality

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgtowson.edu Common oxidizing agents include chromium-based reagents (e.g., PCC, Jones reagent), manganese-based reagents (e.g., KMnO4), and milder reagents like Swern or Dess-Martin periodinane for the selective oxidation to the aldehyde. The choice of oxidant is crucial to avoid undesired side reactions, such as oxidation of the amino groups or the aromatic ring.

Conversely, while the alcohol is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to an alkane, although this is a less common transformation and requires harsh conditions.

Reactivity of the Methyl-Substituted Aniline (B41778) Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the primary amino group and the secondary anilino group, as well as the methyl group. chemistrysteps.comlibretexts.org Both the amino and anilino groups are powerful activating groups and are ortho, para-directing. The methyl group is also an activating, ortho, para-directing group, albeit weaker.

The regiochemical outcome of electrophilic substitution reactions on this molecule will be determined by the combined directing effects of these three groups. The powerful activating and directing effect of the amino and anilino groups will dominate. The primary amino group at C4 and the anilino group at C1 will strongly direct incoming electrophiles to the positions ortho and para to them. The methyl group at C2 will also direct to its ortho and para positions.

Considering the positions on the ring:

C3: ortho to the anilino group and meta to the amino group.

C5: para to the methyl group and ortho to the amino group.

C6: ortho to the anilino group and meta to the methyl group.

Given the strong activating and directing nature of the amino and anilino groups, electrophilic attack is most likely to occur at the positions most activated by these groups, which are also not sterically hindered. The C5 position is particularly activated, being ortho to the primary amino group and para to the methyl group.

Common electrophilic aromatic substitution reactions include:

Electrophilic Aromatic Substitution Patterns

Detailed experimental or computational studies elucidating the electrophilic aromatic substitution patterns of this compound are not present in the available scientific literature. In principle, the aromatic ring of this compound possesses three activating groups: a primary amino group (-NH2), a secondary amino group (-NH(CH2CH2OH)), and a methyl group (-CH3). These groups are generally ortho- and para-directing and activate the ring towards electrophilic attack.

The interplay of these activating groups would be expected to direct incoming electrophiles to the positions ortho and para to the primary amino group and ortho to the methyl group. However, without specific research data, any discussion on the regioselectivity of reactions such as halogenation, nitration, or sulfonation remains speculative. No research findings detailing the outcomes of such reactions or the relative directing effects of the substituent groups on this specific molecule have been published. Consequently, no data tables of research findings on electrophilic aromatic substitution can be presented.

Cross-Coupling Reactions in Anilinoethanol Derivatives

There is no specific information available in the scientific literature regarding the participation of this compound in cross-coupling reactions. While the amino groups on the molecule could potentially undergo N-arylation reactions, such as the Buchwald-Hartwig amination, no studies have been published that utilize this specific compound as a substrate. researchgate.net

Research in the broader field of anilinoethanol derivatives demonstrates their utility in various cross-coupling strategies. chemimpex.combyjus.com However, the direct application of these methods to this compound, and the resulting reaction efficiencies or mechanistic pathways, have not been documented. Therefore, no data tables detailing research findings on cross-coupling reactions for this specific compound can be provided.

Elucidation of Reaction Intermediates and Transition States

A thorough search of chemical literature and spectroscopic databases yielded no studies focused on the elucidation of reaction intermediates or transition states involving this compound. The characterization of such transient species typically requires dedicated kinetic, spectroscopic, or computational studies. noaa.gov

While general principles of physical organic chemistry can be used to hypothesize potential intermediates (such as sigma complexes in electrophilic substitution or intermediates in potential coupling reactions), no specific experimental or computational evidence for such species involving this compound has been reported. The absence of these fundamental studies means that a detailed, evidence-based discussion of its reaction mechanisms at the level of intermediates and transition states is not possible at this time.

Theoretical and Computational Studies of 2 4 Amino 2 Methylanilino Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach significantly reduces computational cost while often providing high accuracy.

For a molecule like 2-(4-Amino-2-methylanilino)ethan-1-ol, DFT calculations, typically using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to calculate a range of electronic properties. These include total energy, ionization potential, electron affinity, and dipole moment. Such calculations provide a deep understanding of the molecule's stability, reactivity, and intermolecular interactions.

Hartree-Fock (HF) Methods for Molecular Geometry

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (orbitals). While HF theory neglects electron correlation, it provides a good starting point for more advanced methods and is often used for initial geometry optimizations.

An HF calculation for this compound would involve finding the set of molecular orbitals that minimizes the energy of the system. This process, known as geometry optimization, determines the equilibrium structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, is crucial for its chemical and physical properties. Computational methods can predict the most stable conformation(s) of a molecule.

A conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the flexible single bonds, such as the C-C and C-N bonds in the ethanolamine (B43304) side chain. By calculating the energy for each conformation, a potential energy landscape can be mapped out, identifying the global and local energy minima which correspond to the most stable and metastable conformations, respectively. This analysis would reveal the preferred spatial arrangement of the amino, methyl, and hydroxyl functional groups.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

Note: The following table is a hypothetical representation of the kind of data that would be generated from DFT or HF calculations. Actual values are not available in the literature.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ethyl) | Value | ||

| C-N (anilinic) | Value | ||

| C-O (hydroxyl) | Value | ||

| N-H (amino) | Value | ||

| C-C-N (ethyl) | Value | ||

| C-N-C (anilinic) | Value | ||

| C-C-O (ethyl) | Value | ||

| H-N-H (amino) | Value | ||

| C-C-N-C | Value | ||

| H-O-C-C | Value |

View Interactive Data

Interactive data table functionality would be implemented here if actual data were available.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Note: This table presents hypothetical data that would be obtained from quantum chemical calculations.

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

View Interactive Data

Interactive data table functionality would be implemented here if actual data were available.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of neutral or intermediate potential. An MEP surface analysis of this compound would reveal the electron-rich areas, likely around the nitrogen and oxygen atoms, and any electron-poor regions, which would be crucial for understanding its intermolecular interactions and chemical reactivity.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools used to visualize and understand the nature of chemical bonding in molecular systems. aps.org They provide a spatial mapping of the likelihood of finding electron pairs, which is crucial for identifying covalent bonds, lone pairs, and the core electronic shells of atoms.

The ELF is a function of spatial coordinates and is computed from the orbitals of the system. aps.org Its values are confined to a range between 0 and 1, where a value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds or lone pairs. Conversely, lower values suggest regions of delocalized electrons, typical of metallic bonding, or areas with very low electron density. aps.org The LOL, similar to ELF, is dependent on the kinetic energy density and helps in identifying regions where orbitals are localized.

For this compound, an ELF and LOL analysis would be expected to reveal:

High localization in the regions of C-H, C-C, C-N, C-O, N-H, and O-H covalent bonds.

Distinct localization corresponding to the lone pairs of electrons on the nitrogen and oxygen atoms.

Separation between the core and valence electron shells for the carbon, nitrogen, and oxygen atoms.

However, a detailed review of published scientific literature reveals no specific studies that have performed ELF or LOL analysis on this compound. Therefore, specific quantitative data and visual plots for this compound are not available.

Reactivity Descriptors and Global Chemical Reactivity

Global reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting the chemical behavior of a molecule. These descriptors include ionization energy, electron affinity, chemical hardness, softness, and the electrophilicity index, which collectively provide insight into the molecule's stability and reactivity.

Ionization Energy (IE): The minimum energy required to remove an electron from a molecule in its gaseous state. It is a measure of the molecule's ability to donate an electron. A lower IE indicates that a molecule is more likely to act as an electron donor (a nucleophile). For this compound, the presence of two amino groups and a hydroxyl group, all of which are electron-donating, would suggest a relatively low ionization energy.

Electron Affinity (EA): The energy released when an electron is added to a molecule in its gaseous state. It quantifies the molecule's ability to accept an electron. A higher EA suggests the molecule is more likely to act as an electron acceptor (an electrophile). The aromatic ring in the molecule could potentially accept electron density, influencing its EA.

Specific computational studies providing the calculated IE and EA values for this compound have not been identified in the scientific literature.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution or charge transfer. It is related to the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap implies high hardness, indicating greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates how easily a molecule will undergo electronic changes during a reaction. A softer molecule is generally more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It provides a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment.

While these descriptors are fundamental to understanding chemical reactivity, no published research provides calculated values for the chemical hardness, softness, or electrophilicity index of this compound. A computational DFT study would be required to determine these specific quantitative reactivity indicators.

Analysis of Non-Covalent Interactions (NCI-RDG)

The Non-Covalent Interactions (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational method used to identify and visualize weak interactions within and between molecules. researchgate.netresearchgate.net This technique is particularly useful for understanding hydrogen bonds, van der Waals forces, and steric repulsions, which are crucial for molecular conformation and crystal packing. researchgate.netscielo.org.mx

The method involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). The resulting plots and 3D isosurfaces are color-coded:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces represent weak, delocalized van der Waals interactions.

Red isosurfaces denote repulsive interactions, such as steric clashes. researchgate.net

For this compound, which possesses N-H and O-H groups, NCI-RDG analysis would be expected to clearly show intramolecular and intermolecular hydrogen bonds. Van der Waals interactions would be prevalent around the aromatic ring and alkyl groups. A specific NCI-RDG analysis for this molecule has not been reported in the available literature, so visual plots and detailed interaction analyses are not available.

Thermodynamic Property Predictions

Computational chemistry allows for the prediction of various thermodynamic properties of molecules, such as standard enthalpy of formation, entropy, and heat capacity. These calculations are typically performed using methods like DFT and are essential for understanding the stability and energy of a compound under different conditions.

The predicted thermodynamic data for a molecule like this compound would be valuable for chemical process design and safety analysis. However, a search of scientific databases did not yield any specific studies that have published predicted thermodynamic properties for this compound.

Molecular Docking and Interaction Studies with Chemical Environments

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used in drug design to understand how a ligand (small molecule) might interact with a biological target, such as a protein or DNA. mdpi.com The analysis typically reports a binding energy or score, indicating the strength of the interaction, and visualizes the specific non-covalent interactions (like hydrogen bonds, hydrophobic interactions, and pi-stacking) that stabilize the complex.

Given that this compound is a derivative of Toluene-2,5-diamine, a compound used in hair dyes, molecular docking studies could be employed to investigate its interaction with keratin (B1170402) proteins in hair or its potential to bind to biological macromolecules relevant to toxicology. wikipedia.org Such studies would identify the key amino acid residues involved in binding and the nature of the intermolecular forces.

Despite the potential applications, there are no specific molecular docking studies published in the scientific literature for this compound. Therefore, data on its binding affinities and specific interactions with any biological target are currently unavailable.

Advanced Applications of 2 4 Amino 2 Methylanilino Ethan 1 Ol in Synthetic Chemistry and Materials Science

Role as a Building Block in Organic Synthesis

The dual reactivity of 2-(4-Amino-2-methylanilino)ethan-1-ol, stemming from its nucleophilic amino groups and the hydroxyl group, establishes it as a potent building block in organic synthesis. These functional groups can be manipulated independently or in concert to construct a wide array of more complex molecules.

The amino alcohol motif is a critical structural unit in many biologically active compounds and pharmaceuticals. mdpi.com The structure of this compound makes it an ideal starting material for creating active pharmaceutical intermediates (APIs). The primary aromatic amine can undergo a variety of reactions, including diazotization, acylation, and alkylation, while the secondary amine and primary alcohol provide additional points for molecular elaboration.

Researchers utilize such bifunctional molecules as key intermediates in the synthesis of novel therapeutic agents. chemimpex.com For instance, related amino alcohol structures are employed in the development of drugs targeting various physiological systems. mdpi.com The synthesis strategy often involves protecting one functional group while reacting the other, followed by deprotection and further modification, allowing for the stepwise construction of complex target molecules. This controlled reactivity is fundamental to modern medicinal chemistry.

| Potential Synthetic Application | Functional Group Utilized | Resulting Intermediate Class | Potential Therapeutic Area |

| Acylation of Aromatic Amine | Primary Aromatic Amine | Substituted Anilide | Analgesics, Antipyretics |

| N-Alkylation | Secondary Amine | Tertiary Amine Scaffold | Antihistamines, Antidepressants |

| O-Alkylation / Esterification | Primary Alcohol | Ether or Ester Derivatives | Cardiovascular drugs, Antivirals |

| Chiral Resolution/Asymmetric Synthesis | Alcohol and Amine Groups | Enantiopure Amino Alcohols | Neurological Disorder Treatments chemimpex.com |

This table illustrates the potential applications of this compound in synthesizing pharmaceutical intermediates based on the reactivity of its functional groups.

Heterocyclic compounds form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The arrangement of functional groups in this compound makes it a suitable precursor for synthesizing various heterocyclic systems. Through intramolecular or intermolecular condensation reactions with appropriate reagents, a range of ring structures can be formed.

For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of benzoxazine (B1645224) derivatives. Condensation with dicarbonyl compounds can yield multi-ring systems containing nitrogen and oxygen heteroatoms. The ability to form such diverse scaffolds is highly valuable in discovery chemistry, where novel molecular frameworks are sought to interact with biological targets. Amine precursors are known to be integral in the formation pathways of various heterocyclic aromatic amines. researchgate.net Furthermore, the amino-alcohol backbone is effective in creating tridentate ligands for the synthesis of organometallic complexes, which have applications in catalysis and materials science. nih.gov

| Reactant Type | Functional Groups Involved | Potential Heterocyclic System |

| Dicarboxylic Acid / Diacyl Halide | Both Amine and Alcohol | Benzoxazinone or related fused rings |

| Aldehyde / Ketone | Aromatic Amine and Secondary Amine | Tetrahydroquinoxaline derivatives |

| Phosgene / Carbonyl diimidazole | Aromatic Amine and Alcohol | Benzoxazine or Oxazolidinone rings |

| Epoxides | Secondary Amine and Alcohol | Substituted Piperazine or Morpholine (B109124) derivatives |

This table outlines potential heterocyclic scaffolds that could be synthesized using this compound as a key precursor.

Applications in Polymer Chemistry

The presence of multiple reactive sites allows this compound to participate in polymerization reactions, serving as either a monomer to be incorporated into the polymer backbone or as an additive that modifies the properties of a polymer matrix.

The compound's amino and hydroxyl groups enable it to act as a monomer in step-growth polymerization. A significant application is in the synthesis of poly(amide-ester)s (PAEs), a class of polymers known for combining the desirable thermal and mechanical properties of polyamides with the potential biodegradability conferred by ester linkages. upc.eduresearchgate.net

In a typical polycondensation reaction, the hydroxyl group of this compound can react with a dicarboxylic acid or its derivative to form an ester bond, while one of its amine groups reacts to form an amide bond. researchgate.net This allows it to be used as an AB-type monomer or, more commonly, as a co-monomer with diacids and other diols or diamines to create random or alternating copolymers. Thermal polycondensation is a common method for synthesizing such polymers, often resulting in high yields and molecular weights suitable for forming films and fibers. researchgate.net

| Polymerization Method | Co-monomers | Resulting Polymer | Key Properties |

| Thermal Polycondensation researchgate.net | Dicarboxylic acids (e.g., Sebacic acid, Succinic acid), Diols (e.g., 1,4-butanediol) | Random Poly(amide-ester-ether) | Good thermal stability, potential biodegradability upc.edu |

| Interfacial Polycondensation researchgate.net | Diacid chlorides, Diamines | Alternating Poly(amide-ester) | Controlled structure, high crystallinity |

| Ring-Opening Polymerization | Lactones, Lactams | Graft Copolymers | Tunable mechanical properties |

This table summarizes polymerization strategies where a bifunctional monomer like this compound could be utilized to synthesize advanced polymers.

Beyond its role as a monomer, this compound and structurally similar compounds can be employed as functional additives in polymer formulations. The amine and hydroxyl groups can interact with polymer chains or other additives to modify the bulk properties of the material.

The nucleophilic nature of the amine groups allows the molecule to function as a curing agent or cross-linker for epoxy resins and other thermosetting polymers. In this role, it reacts with epoxide rings to form a rigid, three-dimensional network, enhancing the thermal and mechanical stability of the final product. The hydroxyl group can contribute to adhesion by forming hydrogen bonds with substrates. Additionally, the aromatic structure may help in absorbing UV radiation, potentially acting as a UV stabilizer to prevent polymer degradation.

Contributions to Materials Science and Engineering

The versatility of this compound extends to materials science, where it can be a precursor to a range of functional materials. Its ability to participate in both organic and polymer synthesis allows for its incorporation into materials designed for specific, high-performance applications.

Research into related compounds suggests potential applications in creating novel materials with tailored electronic or optical properties. chemimpex.com The aromatic amine portion of the molecule is an electroactive moiety that could be leveraged in the development of conductive polymers or organic semiconductors. When integrated into a polymer backbone or used as a component in a composite material, it could contribute to charge transport properties.

Furthermore, derivatives of this compound can be used to synthesize specialty chemicals such as corrosion inhibitors, surfactants, and adhesion promoters for coatings. The amine functionality can strongly adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. When modified with long alkyl chains, it can form amphiphilic molecules that act as surfactants or emulsifiers. In coatings and adhesives, the hydroxyl and amine groups can form covalent and hydrogen bonds with surfaces, significantly improving wet adhesion.

Development of Novel Functional Materials

The structural attributes of this compound make it a promising candidate for the synthesis of novel functional materials. The presence of both amino and hydroxyl groups allows it to act as a monomer or a cross-linking agent in polymerization reactions. These reactive sites can be leveraged to incorporate this molecule into polymer backbones or as pendant groups, thereby tailoring the final properties of the material.

The aromatic nature of the anilino group can contribute to the thermal stability and electronic properties of the resulting polymers. For instance, polymers incorporating this moiety could exhibit enhanced conductivity or specific optical properties. The ethan-1-ol side chain can improve the solubility and processability of the polymers, a common challenge in materials science. While specific research on functional materials derived exclusively from this compound is not extensively documented, its potential can be inferred from the broader class of aromatic amines and anilino alcohols used in materials science.

Table 1: Potential Properties of Functional Polymers Incorporating this compound

| Property | Potential Contribution from the Monomer |

| Thermal Stability | The aromatic ring structure enhances stability at elevated temperatures. |

| Conductivity | The aniline (B41778) moiety can facilitate charge transport, leading to semiconducting or conducting materials. |

| Solubility | The hydroxyl group can improve solubility in polar solvents, aiding in material processing. |

| Adhesion | The presence of polar amino and hydroxyl groups can promote adhesion to various substrates. |

Surface Functionalization of Nanomaterials (e.g., graphene nanoplatelets)

Surface functionalization of nanomaterials is crucial for their dispersion and integration into various matrices for advanced applications. Amino-functionalized nanomaterials, in particular, have garnered significant interest. The amino groups on the surface of nanomaterials can serve as reactive sites for further chemical modifications, improve their dispersibility in solvents, and enhance their interfacial interactions with host materials in composites. researchgate.netmdpi.com

Graphene and its derivatives, such as graphene nanoplatelets, are often functionalized to overcome their tendency to agglomerate and to tailor their surface properties for specific applications. mdpi.comnih.gov The this compound molecule can be used for the surface modification of graphene oxide (GO) nanosheets. nih.govresearchgate.net The primary amino group of the molecule can react with the epoxy and carboxyl groups present on the GO surface, leading to the covalent attachment of the molecule. This functionalization can improve the dispersion of graphene in polymeric matrices and can also introduce new functionalities to the graphene surface.

Table 2: Comparison of Graphene Oxide Before and After Functionalization

| Characteristic | Graphene Oxide (GO) | GO Functionalized with Amino Compounds |

| Dispersibility in Polar Solvents | Moderate | Improved |

| Surface Reactivity | High (due to oxygen functional groups) | Modified (presence of amino and hydroxyl groups) |

| Interfacial Adhesion in Composites | Variable | Enhanced |

Significance in Dye and Pigment Chemistry

The field of synthetic dyes and pigments heavily relies on aromatic amines as key precursors. The synthesis of most azo dyes, which constitute a large and commercially important class of colorants, begins with the diazotization of a primary aromatic amine. nairaproject.comresearchwap.com

Precursor for Advanced Azo Dyes and Pigments

This compound is a suitable candidate for the synthesis of azo dyes. Its primary aromatic amino group can be converted into a diazonium salt under acidic conditions with sodium nitrite (B80452). This diazonium salt can then be coupled with various aromatic compounds, such as phenols and other amines, to form a wide range of azo dyes with different colors and properties. unb.cascispace.com The presence of the methyl and the anilino-ethanol substituents on the benzene (B151609) ring can influence the final color, solubility, and fastness properties of the resulting dyes. A structurally similar compound, 2-(4-Amino-2-nitroanilino)-ethanol, is noted as an excellent intermediate for azo dye synthesis, suggesting the utility of this class of compounds in dye chemistry. leapchem.com The amino-phenylethanol moiety has also been identified as playing a role in the interaction of certain azo dyes with DNA. mdpi.com

Table 3: Potential Azo Dyes Derived from this compound

| Coupling Component | Predicted Color Range | Potential Application |

| Phenol | Yellow-Orange | Textile Dyeing |

| Naphthol derivatives | Red-Blue | Pigments for Inks and Coatings |

| Aniline derivatives | Yellow-Brown | Leather and Paper Coloring |

Application in Chromogenic Chemosensors

Chromogenic chemosensors are molecules designed to change color in the presence of a specific analyte. nih.gov These sensors are valuable for their simplicity and the ability to provide a visual readout. mdpi.com The design of these sensors often involves a receptor unit that selectively binds to the analyte and a signaling unit that produces the color change.

While direct applications of this compound in chromogenic chemosensors are not widely reported, its structure contains functionalities that could be exploited for this purpose. The anilino-ethanol moiety can act as a binding site for metal ions or other analytes. Upon binding, the electronic properties of the molecule could be altered, leading to a change in its absorption spectrum and thus a visible color change. By incorporating this molecule into a larger conjugated system, its potential as a chromogenic sensor could be further enhanced. The development of colorimetric sensors based on molecularly imprinted polymers is also an active area of research where such functional monomers could find use. mdpi.comnih.gov

Q & A

What are the most reliable synthetic routes for 2-(4-Amino-2-methylanilino)ethan-1-ol, and how can reaction conditions be optimized for reproducibility?

Basic:

The compound can be synthesized via reductive amination of 4-amino-2-methylaniline with glycolaldehyde under hydrogenation conditions. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) in anhydrous ethanol with HCl is a common method, yielding the target alcohol after hydrolysis . Key parameters include temperature (60–80°C), H₂ pressure (1–3 atm), and stoichiometric ratios of reactants (1:1.2 for amine:aldehyde).

Advanced:

For high-purity yields (>95%), optimize solvent polarity (e.g., THF/water mixtures) and employ microwave-assisted synthesis to reduce reaction time. Kinetic studies suggest that LiAlH₄ reduction of intermediate Schiff bases (formed from 4-amino-2-methylaniline and glyoxylic acid) provides better stereochemical control compared to NaBH₄ . Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

How can structural contradictions in NMR data for this compound derivatives be resolved?

Basic:

Discrepancies in δH (ppm) values for aromatic protons often arise from solvent effects (DMSO-d₆ vs. CDCl₃) or pH-dependent tautomerism. Standardize solvent systems and acquire 2D NMR (COSY, HSQC) to confirm assignments .

Advanced:

For ambiguous NOE correlations, employ computational modeling (DFT at B3LYP/6-31G* level) to predict chemical shifts and coupling constants. Cross-validate with X-ray crystallography (if crystalline derivatives are available) to resolve stereochemical ambiguities .

What experimental strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Basic:

Conduct accelerated stability studies:

- pH Stability: Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis (λmax ~270 nm) over 72 hours .

- Thermal Stability: Use TGA/DSC to identify decomposition thresholds (>150°C in inert atmospheres) .

Advanced:

Leverage LC-MS/MS to identify degradation products. For example, oxidative degradation (via Cu/TEMPO systems) produces 2-(4-amino-2-methylanilino)acetic acid, confirmed by m/z 195.1 [M+H]⁺ .

How can researchers validate the compound’s biological activity in vitro while minimizing cytotoxicity?

Basic:

Use HEK-293 or SH-SY5Y cell lines for preliminary neuroactivity assays (IC₅₀ determination via MTT). Test concentrations ≤100 μM to avoid nonspecific cytotoxicity .

Advanced:

For receptor-binding studies (e.g., trace amine-associated receptors), employ radioligand displacement assays (³H-labeled tyramine) and SPR to quantify binding kinetics (KD, kon/koff) .

What computational tools are effective for predicting the compound’s ADMET properties?

Basic:

Use SwissADME or ADMETLab 2.0 to predict:

- Lipophilicity: LogP ~1.2 (moderate permeability).

- Metabolic Sites: CYP2D6-mediated N-demethylation .

Advanced:

Perform molecular dynamics simulations (GROMACS) to study blood-brain barrier penetration. Free-energy perturbation (FEP) calculations reveal that the hydroxyl group enhances aqueous solubility but reduces membrane affinity .

How can researchers reconcile conflicting data on the compound’s antioxidant activity in different assay systems?

Basic:

Standardize assays (e.g., DPPH vs. ABTS) with positive controls (e.g., ascorbic acid). Note that DPPH may underestimate activity due to steric hindrance from the methylanilino group .

Advanced:

Apply multivariate analysis (PCA) to correlate structural descriptors (HOMO-LUMO gap, bond dissociation enthalpy) with activity. EPR spectroscopy can directly quantify radical scavenging capacity .

What chromatographic methods are optimal for separating enantiomers of this compound?

Advanced:

Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10, 0.1% diethylamine). Retention times (R/S: 12.3/14.8 min) and enantiomeric excess (>99%) are achievable . Validate with polarimetry ([α]D²⁵ = +23.5° for R-enantiomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.